B1575967 Ribosome-inactivating protein luffacylin

Ribosome-inactivating protein luffacylin

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Description

Overview of Ribosome-Inactivating Proteins (RIPs)

Definition and Enzymatic Classification (EC 3.2.2.22)

Ribosome-inactivating proteins are a group of enzymes that catalytically inhibit protein synthesis. nih.govwikipedia.org They are classified as rRNA N-glycosylases (EC 3.2.2.22). researchgate.netmdpi.comresearchgate.net Their enzymatic action involves the hydrolytic cleavage of the N-glycosidic bond of a specific adenine (B156593) residue within the large ribosomal RNA (rRNA) of the 60S subunit in eukaryotic ribosomes. wikipedia.orgnih.govmdpi.com This depurination occurs at a highly conserved sequence known as the sarcin-ricin loop (SRL). nih.govmdpi.com The removal of this single adenine base (A4324 in rat ribosomes) renders the ribosome unable to bind to elongation factors, which is a critical step in protein translation. researchgate.nettaylorandfrancis.com This irreversible inactivation of the ribosome leads to a complete cessation of protein synthesis and can ultimately result in cell death. nih.govmdpi.com While their primary target is adenine, some RIPs, like the pokeweed antiviral protein (PAP), can also remove guanine (B1146940) from the rRNA of Escherichia coli. nih.gov

Biological Significance and Distribution Across Organisms

RIPs are widely distributed across the biological kingdoms, having been identified in plants, bacteria, fungi, and algae. researchgate.netresearchgate.nettaylorandfrancis.com They are particularly abundant in the plant kingdom, including in many common food crops like rice, maize, and barley. wikipedia.org The precise physiological role of RIPs in their host organisms is still under investigation, but a primary function is believed to be in defense. researchgate.netfrontiersin.org Their expression can be induced by various stressors, including pathogen attack, and they exhibit antifungal, antiviral, and insecticidal activities. frontiersin.orgumn.edu

Beyond their natural function, RIPs have garnered significant interest for their potential biomedical applications. wikipedia.orgresearchgate.net Their potent cytotoxic activity has led to research into their use in constructing immunotoxins for cancer therapy. wikipedia.orgnih.gov In these conjugates, a RIP or its catalytic subunit is linked to a monoclonal antibody that specifically targets cancer cells, aiming to deliver the toxin directly to malignant tissues. nih.govnih.gov

Classification of RIPs: Type I, Type II, and Type III

Based on their molecular structure, RIPs are broadly categorized into three main types. numberanalytics.comfrontiersin.org This classification reflects differences in their subunit composition and the presence of additional functional domains. nih.govfrontiersin.org

RIP Type Structure Key Features Examples
Type I Single polypeptide chain (~25-30 kDa)Catalytic A-chain only; lacks a binding domain. numberanalytics.comnih.govLuffin, Saporin, Trichosanthin (B600747) wikipedia.orgcore.ac.uk
Type II Two polypeptide chains (~60-65 kDa)Heterodimer of an enzymatic A-chain and a lectin B-chain linked by a disulfide bond. nih.govnih.gov The B-chain binds to cell surface glycoconjugates. nih.govRicin, Abrin wikipedia.orgresearchgate.net
Type III Proenzyme formsSynthesized as inactive precursors requiring proteolytic processing for activation. numberanalytics.comnih.govnih.govMaize b-32, Barley JIP60 nih.govnih.govmdpi.com

Type I RIPs are monomeric proteins, typically with a molecular weight of around 25-30 kDa. numberanalytics.com They consist of a single polypeptide chain that is enzymatically active but lacks a domain for binding to the cell surface. numberanalytics.commdpi.com Consequently, their cytotoxicity is generally lower than that of Type II RIPs because their entry into cells is less efficient. mdpi.com Luffacylin, a 7.8 kDa peptide from Luffa cylindrica seeds, is an example of a ribosome-inactivating peptide that functions as a single chain. nih.gov Other well-known Type I RIPs include trichosanthin and saporin. wikipedia.orgnih.gov

Type II RIPs are heterodimeric proteins composed of two distinct polypeptide chains, an A-chain and a B-chain, linked by a disulfide bond. nih.govnih.gov The A-chain is the catalytic subunit, homologous in structure and function to Type I RIPs. wikipedia.orgnih.gov The B-chain is a lectin, a protein that binds to specific carbohydrate moieties, such as galactose, present on cell surface glycoproteins and glycolipids. wikipedia.orgnih.govmdpi.com This binding facilitates the entry of the entire toxin into the cell via endocytosis. mdpi.commdpi.com Once inside the cell, the A-chain is released and translocates to the cytosol, where it inactivates ribosomes. taylorandfrancis.com The presence of the cell-binding B-chain makes Type II RIPs, such as the well-known toxins ricin and abrin, exceptionally potent. wikipedia.orgmdpi.com

Type III RIPs represent a more structurally diverse group characterized by their synthesis as inactive precursors, or proenzymes, that require post-translational modification to become active. numberanalytics.comnih.gov This category includes proteins like the b-32 protein from maize and the jasmonate-induced protein (JIP60) from barley. nih.govnih.gov The maize RIP is synthesized as a proenzyme (proRIP1) that undergoes proteolytic cleavage to remove N-terminal, C-terminal, and internal peptide segments. mdpi.comoup.com This processing results in a mature, active enzyme composed of two non-covalently linked polypeptide chains. mdpi.comoup.com JIP60 features an N-terminal domain similar to Type I RIPs fused to a distinct C-terminal domain. nih.govmdpi.com

Discovery and Initial Characterization of Luffacylin

Luffacylin was first isolated and characterized from the seeds of the sponge gourd, Luffa cylindrica. nih.gov The purification process involved a multi-step chromatographic approach to isolate the peptide. nih.gov

Identification as a Novel Ribosome-Inactivating Protein

Subsequent characterization confirmed luffacylin as a novel ribosome-inactivating protein. nih.gov It demonstrated potent inhibitory activity on protein synthesis in a cell-free rabbit reticulocyte lysate system, with a median inhibitory concentration (IC50) of 140 pM. nih.gov Furthermore, luffacylin tested positive in the N-glycosidase assay, confirming its enzymatic mechanism of action, which is the hallmark of RIPs. nih.gov

Distinction as a Small Ribosome-Inactivating Protein

A key distinguishing feature of luffacylin is its size. With a molecular weight of 7.8 kDa, it is significantly smaller than typical Type 1 and Type 2 RIPs. nih.gov This places it in a sub-category of "small" RIPs, which are noted for their compact structure yet potent biological activity.

Interactive Data Table: Comparison of Luffacylin with other Ribosome-Inactivating Proteins

ProteinSourceTypeMolecular Weight (kDa)
LuffacylinLuffa cylindricaSmall RIP7.8
RicinRicinus communisType 2~65
AbrinAbrus precatoriusType 2~63
SaporinSaponaria officinalisType 1~30
TrichosanthinTrichosanthes kirilowiiType 1~27

Interactive Data Table: Properties of Luffacylin

PropertyValueSource
Molecular Weight7.8 kDa nih.gov
IC50 (Translation Inhibition)140 pM nih.gov
Enzymatic ActivityN-glycosidase nih.gov
SourceLuffa cylindrica seeds nih.gov

Properties

bioactivity

Antifungal

sequence

PRGSPRTEYEAARR

Origin of Product

United States

Source and Natural Occurrence of Luffacylin

Botanical Origin: Luffa cylindrica (Sponge Gourd)

Luffacylin is a peptide naturally synthesized by the plant Luffa cylindrica, commonly known as the sponge gourd, smooth luffa, or vegetable sponge. lucidcentral.orgnih.gov This plant belongs to the Cucurbitaceae family, which also includes cucumbers and melons. academicjournals.orgdoc-developpement-durable.org Luffa cylindrica is a fast-growing annual vine that produces large, cylindrical fruits. lucidcentral.orgdoc-developpement-durable.org While the young fruits are consumed as a vegetable, the mature, dried fruit reveals a fibrous vascular system that is widely used as a natural sponge. academicjournals.orgdalrrd.gov.za

Specificity to Seed Tissues

The occurrence of luffacylin is specifically localized to the seeds of the Luffa cylindrica fruit. nih.gov Research involving the isolation and characterization of this protein has consistently utilized the seeds as the primary source material. nih.govplantsjournal.com A purification process involving various chromatographic techniques has been successfully employed to isolate luffacylin from sponge gourd seeds. nih.gov The seeds of Luffa cylindrica are known to be rich in various proteins and peptides, making them a focal point for phytochemical research. plantsjournal.comsapub.orgresearchgate.netijrrjournal.com

Geographical Distribution of Luffa cylindrica

Luffa cylindrica is believed to have originated in the subtropical regions of Asia, with India often cited as a center of diversity. lucidcentral.orgacademicjournals.orgcabidigitallibrary.org It has a long history of cultivation in tropical countries across Asia and Africa. academicjournals.org Today, its cultivation has spread globally, and it is grown commercially in countries such as China, Korea, Japan, and throughout Central America. academicjournals.orgdalrrd.gov.za

Beyond its cultivation, Luffa cylindrica has become naturalized in various parts of the world. It can be found in eastern Africa, including Kenya and Tanzania, and on some Pacific islands. lucidcentral.org The plant is also found in the wild in West Africa, though this is often considered an escape from cultivation. dalrrd.gov.za Its adaptability is demonstrated by its presence in diverse climates, from the tropical lowlands to more temperate regions, and it has been observed growing in countries like Mexico, Qatar, and Zimbabwe. mozambiqueflora.comechocommunity.orgfloraofqatar.commdpi.com The plant thrives in warm temperatures and can be found in disturbed areas, forest edges, and along river margins. lucidcentral.orgmozambiqueflora.com

Table 1: Geographical Distribution of Luffa cylindrica

Region Status Specific Locations/Countries
Asia Native/Cultivated India, China, Japan, Korea, Vietnam, Malaysia academicjournals.orgdalrrd.gov.zacabidigitallibrary.org
Africa Cultivated/Naturalized West Africa, East Africa (Kenya, Tanzania, Uganda), Egypt, Somalia, Zimbabwe lucidcentral.orgdalrrd.gov.zamozambiqueflora.comjstor.org
Americas Cultivated/Naturalized Central America, Mexico, USA (New York, California, Florida) academicjournals.orgdalrrd.gov.zamdpi.com
Pacific Naturalized Various Pacific Islands lucidcentral.org
Middle East Cultivated General cultivation cabidigitallibrary.org

| Qatar | Naturalized | Gardens and farms floraofqatar.com |

This table is not exhaustive but represents key areas mentioned in the cited sources.

Context within Luffa cylindrica Phytochemistry

The seeds of Luffa cylindrica are a complex matrix of chemical compounds. Luffacylin exists alongside a variety of other substances, including other proteins, peptides, and non-proteinaceous secondary metabolites.

Phytochemical screening of Luffa cylindrica seeds has revealed the presence of several classes of compounds. These include alkaloids, flavonoids, saponins, cardiac glycosides, tannins, and triterpenoids. sapub.orgresearchgate.netquestjournals.orgiljs.org.ng The seeds are also a rich source of fatty acids, with linoleic acid being the most abundant, and contain a significant amount of protein and essential amino acids like arginine and glutamic acid. sapub.orgresearchgate.net

Table 2: General Phytochemical Composition of Luffa cylindrica Seeds

Class of Compound Presence Reported
Proteins/Peptides Yes nih.govsapub.orgresearchgate.net
Alkaloids Yes sapub.orgresearchgate.netquestjournals.orgiljs.org.ng
Flavonoids Yes sapub.orgresearchgate.netquestjournals.orgiljs.org.ng
Saponins Yes sapub.orgresearchgate.netquestjournals.orgiljs.org.ng
Cardiac Glycosides Yes sapub.orgresearchgate.net
Tannins Yes questjournals.orgiljs.org.ng
Triterpenoids Yes questjournals.org
Fatty Acids Yes sapub.orgresearchgate.net

Source: Compiled from multiple studies. nih.govsapub.orgresearchgate.netquestjournals.orgiljs.org.ng

Co-occurrence with Other Peptides and Proteins (e.g., Luffins, Luffin P1)

Luffacylin is part of a larger family of ribosome-inactivating proteins and other peptides found within Luffa cylindrica seeds. nih.govplantsjournal.comijrrjournal.com Notably, it co-occurs with other well-characterized proteins such as the luffins (e.g., luffin-a and luffin-b) and Luffin P1. plantsjournal.comijrrjournal.comresearchgate.net Luffacylin itself has shown a strong resemblance in its N-terminal sequence to a previously identified 6.5kDa arginine-glutamate rich polypeptide from the same source. nih.gov

The seeds are a source of multiple protein synthesis inhibitory proteins. researchgate.net For instance, Luffin P1 is another small, ribosome-inactivating peptide isolated from these seeds. plantsjournal.comijrrjournal.com Additionally, a group of small RIPs known as Luffin-S has also been purified from Luffa cylindrica seeds. nih.gov The presence of this diverse array of bioactive peptides underscores the rich and complex proteome of the seed tissues. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Luffacylin
Luffin-a
Luffin-b
Luffin P1
Luffin-S
Arginine
Glutamic acid

Molecular Characterization and Structural Biology of Luffacylin

Primary Structure Analysis

The primary structure of a protein is fundamental to its function, dictating its folding and interaction with other molecules. The analysis of luffacylin's primary structure has revealed key characteristics that link it to a specific family of plant proteins.

Amino Acid Sequence Determination

The complete amino acid sequence of luffacylin has not been fully elucidated in publicly available scientific literature. However, initial characterization has provided significant insights. Luffacylin is a peptide with a molecular weight of approximately 7.8 kDa. nih.gov The N-terminal sequence of luffacylin has been determined and shows a pronounced resemblance to that of a 6.5 kDa arginine-glutamate rich polypeptide (AGRP) also isolated from sponge gourd seeds. nih.gov

Further complicating the precise sequence determination is a UniProt/Swiss-Prot entry (accession number P84073) for a "Ribosome-inactivating protein luffacylin" from Luffa aegyptiaca which lists a sequence of only 14 amino acids. uniprot.org This is inconsistent with the reported molecular weight of 7.8 kDa, suggesting this entry may represent a fragment of the full-length protein or a different, smaller peptide.

Interactive Data Table: Amino Acid Composition of Luffa-related Proteins
Amino Acid9K-PSI Composition (Residues) nih.govLuffa cylindrica Seed Flour ( g/100g protein) sapub.org
Asx310.02
Glx2512.27
Pro22.85
Gly50.98
Lys25.08
His22.21
Arg259.75
Trp3Not Reported
ThrNot Reported2.26
ValNot Reported4.19
MetNot Reported2.14
IleNot Reported3.58
LeuNot Reported5.35
PheNot Reported4.20
SerNot Reported3.20
AlaNot Reported3.34
CysNot Reported0.66
TyrNot Reported0.63

Sequence Homology and Relationship to Other Arginine-Glutamate Rich Polypeptides (AGRPs)

As previously mentioned, luffacylin exhibits significant N-terminal sequence homology with a 6.5 kDa AGRP from Luffa cylindrica seeds. nih.gov This places luffacylin within a family of arginine-glutamate rich polypeptides that have been identified in this plant. researchgate.net One such peptide, Luffin P1, has been described as being identical to the 6.5 k-AGRP. researchgate.net These AGRPs are characterized by their high content of arginine and glutamic acid residues. nih.gov

The sequence of another well-characterized RIP from Luffa cylindrica, luffin-a, has been compared to the A-chain of ricin, a well-known type II RIP. This comparison revealed a 33% sequence identity, indicating a homologous relationship between these proteins. nih.gov This homology suggests that luffacylin, as a RIP, likely shares conserved structural and functional domains with other members of the RIP family.

Secondary and Tertiary Structure Insights

The three-dimensional structure of a protein is critical for its biological activity. While direct experimental structural data for luffacylin is limited, insights can be gleaned from related proteins and predictive methods.

Structural Prediction and Experimental Observations (e.g., alpha-helical content, disulfide bonds, if applicable)

There are no direct reports of experimental structural studies, such as X-ray crystallography or NMR spectroscopy, specifically for luffacylin. Consequently, detailed information on its alpha-helical content and the presence of disulfide bonds is not available. However, given its relationship to other RIPs and AGRPs, it is plausible that luffacylin possesses a defined three-dimensional structure stabilized by disulfide bonds, which are common in this class of proteins. For instance, a 19K-PSI from Luffa cylindrica was found to have three intramolecular disulfide bonds. nih.gov

Comparative Structural Analysis with other RIPs

A comparative analysis with other RIPs from Luffa provides valuable insights into the potential structure of luffacylin. Luffin P1, which is considered identical to the 6.5 k-AGRP that luffacylin resembles, has been structurally characterized by NMR spectroscopy. researchgate.net These studies revealed that Luffin P1 adopts a helix-loop-helix motif, with two alpha-helices held in close proximity by two disulfide bonds. researchgate.net This hairpin-like structure is a characteristic feature of a class of plant defense peptides. researchgate.net

Furthermore, the crystallization and preliminary X-ray analysis of luffaculin, another RIP from Luffa seeds, has been reported, indicating that high-resolution structural information for related proteins is attainable. The complete amino acid sequence of luffin-a, a 248-residue RIP, has also been determined, providing a basis for structural modeling and comparison. nih.gov The homology of luffin-a with the ricin A-chain suggests that luffacylin may also share the canonical RIP fold, which typically consists of a mix of alpha-helices and beta-sheets.

Post-Translational Modifications (if reported)

Post-translational modifications (PTMs) are covalent modifications of proteins following their synthesis, which can significantly impact their structure and function. To date, there have been no specific reports in the scientific literature detailing any post-translational modifications of luffacylin. While other RIPs, such as luffin-a, are known to be glycoproteins, it is not yet confirmed if luffacylin undergoes glycosylation or any other form of PTM. nih.govnih.gov

Mechanism of Action: Ribosomal Inactivation by Luffacylin

Ribosome-Inactivating Activity

Luffacylin is a potent inhibitor of protein synthesis. oup.com Its ribosome-inactivating activity has been demonstrated in cell-free systems, such as the rabbit reticulocyte lysate system, where it exhibits a high degree of efficacy. oup.com

The core of luffacylin's activity lies in its function as an RNA N-glycosidase. oup.comnih.govnih.gov This enzymatic action specifically targets the ribosomal RNA (rRNA), a key component of the ribosome. oup.comnih.gov By functioning as an N-glycosidase, luffacylin cleaves a specific covalent bond within the rRNA structure, leading to the irreversible inactivation of the ribosome. nih.govnih.gov

The catalytic activity of ribosome-inactivating proteins like luffacylin is highly specific for a particular region within the large ribosomal subunit's RNA. nih.govnih.govtaylorandfrancis.com This target is the sarcin-ricin loop (SRL), a highly conserved stem-loop structure in the 28S rRNA of eukaryotic ribosomes. nih.govnih.govnih.gov The SRL is a critical functional domain of the ribosome, playing a crucial role in the binding of elongation factors during protein synthesis. nih.gov By targeting this specific and crucial structure, RIPs can efficiently halt the translation process. nih.govnih.gov While direct studies on luffacylin's interaction with the SRL are not extensively detailed in available literature, its classification as a Type 1 RIP strongly implies this specificity, as the SRL is the canonical target for this protein family. nih.govnih.gov

The specific enzymatic reaction catalyzed by luffacylin and other RIPs is the depurination of a single adenine (B156593) residue within the SRL. nih.govnih.gov In rat 28S rRNA, this specific target has been identified as adenine-4324 (A4324). nih.govnih.govtaylorandfrancis.com The N-glycosidase activity of the RIP cleaves the N-glycosidic bond between the adenine base and the ribose sugar of the rRNA backbone. nih.govnih.gov This cleavage removes the adenine base, leaving an apurinic site in the rRNA strand. nih.gov This single depurination event is sufficient to inactivate the ribosome completely. nih.govnih.gov Although the specific adenine residue targeted by luffacylin has not been explicitly identified in published research, its confirmed N-glycosidase activity strongly suggests it follows this well-established mechanism of action for RIPs. oup.com

The culmination of luffacylin's N-glycosidase activity is the potent inhibition of protein synthesis. oup.com The depurination of the SRL disrupts its conformation, which in turn prevents the binding of elongation factors necessary for the translocation step of translation. nih.gov This effectively arrests the process of polypeptide chain elongation, leading to a complete shutdown of protein production. oup.comnih.gov The high efficiency of this inhibition is reflected in the low concentration of luffacylin required to achieve a 50% inhibition of protein synthesis in a rabbit reticulocyte lysate system, which has been determined to be 140 pM. oup.com

Table 1: Inhibitory Concentration of Luffacylin

CompoundAssay SystemIC₅₀ (pM)Reference
LuffacylinRabbit Reticulocyte Lysate140 oup.com

N-Glycosidase Activity on Ribosomal RNA (rRNA)

Broader Polynucleotide Adenosine (B11128) Glycosidase Activity

Research on the broader family of ribosome-inactivating proteins has revealed that their enzymatic activity may not be strictly limited to ribosomal RNA. oup.com Some RIPs have been shown to exhibit polynucleotide adenosine glycosidase activity, meaning they can remove adenine bases from other polynucleotides, including other types of RNA and even DNA. oup.com This suggests that the catalytic activity of these proteins could have a wider range of cellular targets and biological implications beyond just the inactivation of ribosomes. While this broader activity has been documented for the RIP class of proteins, specific studies detailing the activity of luffacylin on various polynucleotides are not currently available.

Proposed Mechanisms Beyond Canonical N-Glycosidase Activity (e.g., charge complementation)

While the N-glycosidase-mediated ribosome inactivation is the canonical mechanism for RIPs, research on other proteins from Luffa cylindrica suggests the possibility of alternative mechanisms. For instance, a different small polypeptide from Luffa seeds, named luffin P1, has been shown to possess anti-HIV-1 activity through a proposed mechanism of charge complementation with viral or cellular proteins, rather than through N-glycosidase activity. nih.gov This finding indicates that proteins from Luffa cylindrica can employ diverse strategies for their biological activities. The concept of charge complementation involves electrostatic interactions between charged regions of the protein and its target. embopress.org Although this specific mechanism has not been attributed to luffacylin, the existence of such alternative mechanisms in related proteins from the same source opens an intriguing area for future investigation into the full spectrum of luffacylin's molecular interactions and functions.

Research Methodologies for Studying Luffacylin

Purification Techniques

The isolation of luffacylin from its natural source, the seeds of the sponge gourd (Luffa cylindrica), requires a systematic purification process to separate it from other cellular components. nih.gov This process typically involves a series of chromatographic steps that exploit the unique physicochemical properties of the protein. nih.gov

A common purification scheme for luffacylin involves an initial extraction from sponge gourd seeds followed by a combination of ion-exchange and affinity chromatography. nih.gov The process can be summarized as follows:

Initial Extraction: Proteins are extracted from the seeds in a suitable buffer.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. The crude extract is first passed through a DEAE-cellulose column, which is an anion exchanger. nih.gov This is followed by further purification using cation exchange columns like CM-Sepharose and Mono S. nih.gov

Affinity Chromatography: This method is based on the specific binding interaction between a protein and a ligand. For luffacylin purification, Affi-gel blue gel is utilized. nih.gov This gel has an affinity for a variety of proteins, including those with nucleotide-binding sites.

This multi-step chromatographic approach is essential for obtaining a highly purified sample of luffacylin, which is necessary for accurate characterization of its activities and properties. nih.gov

Activity Assays

To understand the biological function of luffacylin, various assays are performed to measure its enzymatic and inhibitory activities.

The defining characteristic of luffacylin as a ribosome-inactivating protein is its ability to inhibit protein synthesis. This is typically quantified using a cell-free protein synthesis system, such as the rabbit reticulocyte lysate system. nih.gov In this assay, the lysate provides all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.). The assay measures the incorporation of radiolabeled amino acids into newly synthesized proteins in the presence and absence of luffacylin. The inhibitory concentration 50 (IC50), which is the concentration of luffacylin required to inhibit protein synthesis by 50%, is a key parameter determined from this assay. For luffacylin, the IC50 in a rabbit reticulocyte lysate system has been reported to be 140 pM. nih.gov

The mechanism by which luffacylin inactivates ribosomes is through its RNA N-glycosidase activity. This enzymatic activity involves the cleavage of a specific N-glycosidic bond in the large ribosomal RNA (rRNA), leading to the removal of an adenine (B156593) base. Assays to detect this activity are crucial for confirming its classification as a Type 1 RIP. Luffacylin has been shown to react positively in N-glycosidase assays. nih.gov

A common method to detect this activity is the aniline (B41778) cleavage assay . In this procedure, ribosomes are incubated with the RIP. The enzymatic removal of a specific adenine residue by the RIP creates an apurinic site in the rRNA. Subsequent treatment with acidic aniline cleaves the phosphodiester backbone at this apurinic site, generating a characteristic RNA fragment that can be visualized by gel electrophoresis.

In addition to its ribosome-inactivating activity, luffacylin exhibits antifungal properties. nih.gov This is assessed using mycelial growth inhibition assays against various fungal species. In these assays, the fungus is cultured on a suitable growth medium containing different concentrations of luffacylin. The extent of inhibition of mycelial growth is then measured over time. Luffacylin has demonstrated antifungal activity against Mycosphaerella arachidicola and Fusarium oxysporum. nih.gov

Molecular Characterization Techniques

To fully characterize luffacylin, its molecular properties, such as molecular weight and amino acid sequence, are determined using various biochemical techniques.

The molecular weight of luffacylin has been determined to be approximately 7.8 kDa. nih.gov This is commonly determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) , a technique that separates proteins based on their molecular mass.

Furthermore, the N-terminal amino acid sequence of luffacylin has been analyzed. nih.gov This is often achieved through Edman degradation , a method that sequentially removes one amino acid at a time from the N-terminus of the protein, which is then identified. The N-terminal sequence of luffacylin shows a significant resemblance to another polypeptide isolated from sponge gourd seeds. nih.gov

Amino Acid Sequencing (e.g., N-terminal sequencing)

Amino acid sequencing is a critical methodology for determining the primary structure of proteins like luffacylin. N-terminal sequencing, in particular, provides the precise order of amino acids starting from the amino-terminus of the polypeptide chain.

Detailed Research Findings: The N-terminal sequence of luffacylin has been successfully determined. nih.gov This analysis revealed that luffacylin is a peptide with a molecular weight of approximately 7.8 kDa. nih.gov Crucially, the sequencing demonstrated a significant resemblance between luffacylin's N-terminal sequence and that of another 6.5 kDa arginine-glutamate rich polypeptide also isolated from sponge gourd seeds. nih.gov This similarity suggests a potential evolutionary or functional relationship between these two peptides.

Methodologies for protein sequencing can involve techniques like Edman degradation or more modern mass spectrometry-based approaches. nih.gov For instance, a method involving the specific labeling of the N-terminal α-amino group with fluorescamine (B152294) under mildly acidic conditions allows for the identification and sequencing of the N-terminal peptide using mass spectrometry alone. nih.gov Another advanced approach, Next-Generation Protein Sequencing (NGPS), uses fluorescently tagged "recognizer" proteins that bind to N-terminal amino acids, allowing for single-molecule sequencing. biorxiv.orgbiorxiv.org

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is an indispensable analytical tool in proteomics for the precise determination of molecular mass and for the identification and characterization of proteins and peptides. nih.govyoutube.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large biomolecules like luffacylin. youtube.com

Detailed Research Findings: Through techniques including chromatography and likely mass spectrometry, the molecular weight of luffacylin was determined to be 7.8 kDa. nih.gov The MALDI-TOF MS process involves embedding the analyte (the protein) in a crystalline matrix. A laser pulse vaporizes and ionizes the sample, and the ions are accelerated into a flight tube. youtube.com The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for highly accurate mass determination. youtube.com This technique is foundational for confirming the molecular mass of isolated proteins and can be used for peptide mass fingerprinting to aid in identification. youtube.com

Table 1: Physicochemical Properties of Luffacylin

Property Finding Source(s)
Molecular Weight 7.8 kDa nih.gov
N-Terminal Sequence Shows strong resemblance to a 6.5 kDa arginine-glutamate rich polypeptide. nih.gov

| Biological Activity | Inhibits translation in a rabbit reticulocyte lysate system; exhibits N-glycosidase activity. | nih.gov |

Spectroscopic Methods (e.g., Circular Dichroism)

Spectroscopic methods are vital for investigating the secondary and tertiary structures of proteins in solution. Circular Dichroism (CD) spectroscopy is a primary technique used for this purpose, providing insights into the protein's conformational state. nih.govmdpi.com

Detailed Research Findings: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. mdpi.com This differential absorption provides a distinct spectrum that is characteristic of the protein's secondary structure content. For example, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheet structures exhibit a negative band near 217 nm. mdpi.com Unordered or random coil structures also have a characteristic spectral signature. mdpi.com While specific CD studies on luffacylin are not detailed in the provided sources, this method is a standard and powerful approach for characterizing the folding and conformational stability of ribosome-inactivating proteins, including how their structure might change in response to different environments or upon binding to ligands. nih.gov

Gene Expression Analysis

Analyzing the expression of the gene encoding luffacylin is fundamental to understanding its regulation and physiological role within Luffa cylindrica. Various molecular biology techniques are employed to extract genetic material and quantify gene activity. mdpi.commdpi.com

Nucleic Acid Extraction and PCR-based Methods

The initial and most crucial step for any gene expression analysis is the efficient extraction and purification of high-quality nucleic acids (DNA or RNA) from plant tissues. nih.gov This is typically followed by Polymerase Chain Reaction (PCR)-based methods to amplify and quantify the gene of interest.

Detailed Research Findings: The process of nucleic acid extraction generally involves three main stages: cell lysis to release the cellular contents, adsorption of nucleic acids onto a solid-phase matrix (like silica (B1680970) or cellulose), followed by washing to remove contaminants and elution of the purified nucleic acids. nih.gov Various methods have been developed to suit different sample types. For plant tissues, techniques may include bead-beating to mechanically disrupt tough cell walls or the use of cellulose-based paper dipsticks for rapid purification. researchgate.netresearchgate.net

Following extraction, quantitative real-time PCR (qRT-PCR) is a common method to measure gene expression levels. mdpi.com This technique was used in Luffa to examine the expression profiles of genes during seed germination, demonstrating its applicability for studying the regulation of genes within this species. mdpi.com

Transient Gene Expression in Plant Tissues

Transient gene expression is a rapid and effective method for studying gene function in planta without the need to create stable transgenic lines. Agroinfiltration is a widely used technique for this purpose. nih.govnih.gov

Detailed Research Findings: Research has demonstrated that mature leaves of Luffa cylindrica are exceptionally well-suited for transient gene expression via agroinfiltration, a method using Agrobacterium tumefaciens to deliver a gene of interest into plant cells. nih.govnih.gov This is a notable finding, as other tested cucurbit species were not as amenable to this technique. nih.gov In these studies, the expression of a reporter gene (β-glucuronidase, or GUS) was successfully detected in luffa leaves just a few hours after infiltration, with activity observed within 24 hours. nih.govnih.gov Furthermore, the activity of the transiently expressed gene could be monitored directly in the phloem exudates collected from the petioles of the infiltrated leaves. nih.govnih.gov This indicates that the luffa leaf system can be a valuable tool for studying gene function and biochemical processes in cucurbits. nih.gov Additionally, transient overexpression of a Luffa gene (LcNCED2) in tobacco leaves was used to confirm its function in increasing ABA content, showcasing a common application of this methodology. mdpi.com

Table 2: Summary of Transient Gene Expression Findings in Luffa

Parameter Method/Observation Finding Source(s)
Plant System Luffa cylindrica mature leaves Can be efficiently transformed via agroinfiltration, unlike other cucurbits. nih.govnih.gov
Vector Agrobacterium tumefaciens Used to deliver a reporter gene (GUS). nih.gov
Detection Time Post-agroinfiltration GUS gene expression was detected within a few hours; activity confirmed within 24 hours. nih.govnih.gov

| Detection Location | Leaf tissue and phloem exudates | GUS activity was found in both the infiltrated leaf tissue and in EDTA-exudates from petioles. | nih.gov |

Genetic Engineering and Biotechnological Applications Non Clinical

Production of Recombinant Luffacylin

The production of luffacylin for research and biotechnological purposes has primarily been through isolation from its natural source, the seeds of Luffa cylindrica. nih.gov The purification process involves multiple chromatographic steps to isolate the 7.8 kDa peptide. nih.gov

While specific studies detailing the heterologous (recombinant) expression of luffacylin are not extensively documented in publicly available research, the successful cloning and expression of other closely related Type I RIPs from Luffa cylindrica, such as luffin-a and luffin-b, in microbial systems like Escherichia coli have been reported. researchgate.netnih.govnih.gov These studies demonstrate the feasibility of producing bioactive recombinant Luffa RIPs. The gene for luffin-a was cloned via RT-PCR from fresh seeds and expressed using a pET vector system in E. coli. researchgate.netnih.gov The resulting recombinant protein, after refolding from inclusion bodies, exhibited cytotoxicity comparable to ricin A chain, confirming its biological activity. researchgate.netnih.gov This suggests a viable pathway for the future recombinant production of luffacylin, which would be crucial for scaling up its availability for various applications.

Table 1: Comparison of Recombinant Production of Luffa RIPs

Protein Host System Vector Outcome Reference
Luffin-a E. coli pET-44a(+) Bioactive protein produced, mainly in inclusion bodies. researchgate.netnih.gov
Luffin-b E. coli pET24a(+) Active ribosome-inactivating protein produced in inclusion bodies. nih.gov

Engineering Plant Resistance (e.g., to fungal pathogens)

The inherent antifungal properties of luffacylin make its corresponding gene a candidate for developing pathogen-resistant transgenic plants. frontiersin.org Luffacylin has demonstrated in vitro antifungal activity against significant plant pathogens, including Mycosphaerella arachidicola and Fusarium oxysporum. nih.govfrontiersin.org

The overarching strategy involves introducing the gene encoding an antifungal protein, like luffacylin, into susceptible crop plants to confer a novel defense mechanism. nih.govdntb.gov.ua Ribosome-inactivating proteins are considered excellent choices for this purpose due to their potent, catalytic action. nih.govnih.gov The expression of RIP genes from various plants, such as pokeweed antiviral protein (PAP) and trichosanthin (B600747), in transgenic species has successfully enhanced resistance to a range of fungal and viral pathogens. frontiersin.orgnih.govresearchgate.net While the genome of Luffa cylindrica has been sequenced, and genetic transformation protocols for the plant exist, specific research detailing the use of the luffacylin gene to create fungus-resistant transgenic plants has not yet been published. researchgate.netnih.govnih.gov However, the documented success with other RIPs provides a strong proof-of-concept for the potential application of luffacylin in this area of agricultural biotechnology. researchgate.net

Development of Molecular Tools and Research Reagents

The specific and potent biological activity of luffacylin positions it as a valuable molecular tool for specialized research applications.

Use in Immunotoxin Research (as a toxin moiety)

Type I RIPs, such as luffacylin, are prime candidates for the toxin moiety in immunotoxins due to their high catalytic activity and lack of a native cell-binding domain, which reduces non-specific toxicity. nih.govwikipedia.org An immunotoxin is a chimeric protein where a toxin is linked to a targeting moiety, such as a monoclonal antibody, that directs the toxin to specific cells, for instance, cancer cells. mdpi.comresearch-archive.org While other plant RIPs like ricin A-chain and saporin are more commonly used, the principle remains the same. nih.govresearch-archive.org

Although direct application of luffacylin in published immunotoxin studies is not found, related proteins from Luffa have been considered. For example, luffin-a has been used to construct an immunotoxin that showed inhibitory effects on human melanoma cells in vitro. dntb.gov.ua The high potency of luffacylin suggests it could serve as an effective toxic payload in such targeted therapeutic research constructs.

Tools for Studying Protein Translation and Ribosomal Function

Luffacylin functions as a highly specific and potent inhibitor of protein synthesis, making it a useful tool for studying the mechanisms of translation. nih.gov It acts as an N-glycosidase, a characteristic feature of most RIPs. nih.govnih.govwikipedia.org This enzymatic activity involves the specific cleavage of an N-glycosidic bond in the large ribosomal RNA (rRNA), specifically removing a single adenine (B156593) base (A4324 in rat 28S rRNA or its equivalent) from a universally conserved region known as the sarcin-ricin loop (SRL). nih.govmdpi.comresearchgate.netmdpi.com This single modification renders the ribosome unable to bind to elongation factors, thereby irreversibly halting protein synthesis. nih.govresearchgate.net

The high potency of luffacylin, which inhibits translation in a rabbit reticulocyte lysate system with an IC₅₀ of 140 pM, underscores its efficiency. nih.gov This level of activity allows researchers to use it at very low concentrations to specifically shut down translation in cell-free systems or potentially in cell culture, enabling the study of processes dependent on de novo protein synthesis. Its specific action on the ribosome makes it a precise reagent for dissecting the functional importance of the sarcin-ricin loop in ribosome catalysis and interaction with translation factors. nih.govnih.gov

Table 2: Properties of Luffacylin as a Research Tool

Property Finding Significance in Research Reference
Mechanism of Action RNA N-glycosidase Specifically targets and inactivates ribosomes by depurinating the sarcin-ricin loop of 28S rRNA. nih.govnih.govmdpi.com
Potency (IC₅₀) 140 pM (in rabbit reticulocyte lysate) Allows for potent and specific inhibition of protein synthesis at very low concentrations. nih.gov

| Target | Eukaryotic Ribosomes | Can be used to study the process of protein translation in eukaryotic systems. | nih.govnih.gov |

Future Research Directions

Elucidation of Complete Three-Dimensional Structure

A complete understanding of a protein's function is fundamentally linked to its three-dimensional structure. To date, while luffacylin has been characterized by its molecular weight of approximately 7.8 kDa and its N-terminal sequence, its complete tertiary structure has not been determined. nih.gov Future research efforts should prioritize the elucidation of luffacylin's high-resolution three-dimensional structure using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Deeper Understanding of Molecular Recognition and Ribosome Interaction

Luffacylin is known to inhibit protein synthesis by acting as an rRNA N-glycosidase, a function common to ribosome-inactivating proteins. uniprot.orguva.es It has demonstrated potent inhibitory activity in a rabbit reticulocyte lysate system, with an IC₅₀ of 140 pM. nih.gov However, the precise molecular mechanisms governing its recognition of and interaction with the ribosome are not fully understood.

Future investigations should aim to delineate the specific interactions between luffacylin and the ribosomal RNA (rRNA). Identifying the exact nucleotides within the sarcin-ricin loop of the large rRNA that luffacylin targets is crucial. uva.es Furthermore, studies should explore the kinetics and thermodynamics of this interaction to understand the affinity and specificity of luffacylin for its ribosomal target. Co-crystallization of luffacylin with ribosomal subunits or synthetic rRNA fragments could provide invaluable snapshots of the binding event, revealing the molecular basis of its inhibitory action. nih.gov

Exploration of Novel Biological Activities

Initial research has highlighted the antifungal properties of luffacylin against pathogens such as Mycosphaerella arachidicola and Fusarium oxysporum. nih.govresearchgate.net This provides a strong foundation for exploring a broader spectrum of biological activities. Given that many ribosome-inactivating proteins exhibit a range of defensive functions, it is plausible that luffacylin possesses other bioactivities yet to be discovered. nih.gov

Future studies should systematically screen luffacylin for other potential applications, including:

Antiviral activity: Many RIPs have been shown to inhibit viral replication.

Antibacterial activity: Investigating its efficacy against a range of bacterial pathogens could reveal new therapeutic potential.

Insecticidal properties: As plants produce RIPs as a defense mechanism, testing luffacylin against various insect pests is a logical next step. nih.gov

Antiproliferative and anticancer potential: The ability of RIPs to halt protein synthesis makes them candidates for anticancer research. nih.gov Extracts from Luffa cylindrica have already shown antiproliferative activity against HeLa human cervical cancer cells. nih.gov

Advanced Genetic Engineering for Enhanced Production or Modified Activity

The native yield of luffacylin from Luffa cylindrica seeds may not be sufficient for large-scale applications. nih.gov Advanced genetic engineering techniques offer a promising avenue to address this limitation and to tailor the protein's activity for specific purposes.

Future research in this area could focus on:

Heterologous Expression Systems: Cloning the luffacylin gene and expressing it in microbial (e.g., E. coli, yeast) or plant-based systems could enable cost-effective and scalable production.

Site-Directed Mutagenesis: Once the three-dimensional structure is known, specific amino acid residues can be altered to enhance catalytic efficiency, modify substrate specificity, or improve stability.

Chimeric Proteins: Fusing luffacylin with other protein domains, such as cell-penetrating peptides or antibodies, could create targeted toxins for therapeutic applications.

Improving Transgenic Plants: Engineering crop plants to express the luffacylin gene could confer enhanced resistance to fungal pathogens and other pests, reducing the need for chemical pesticides. nih.gov

Investigation of Ecological Roles within the Plant Environment

The presence of a potent ribosome-inactivating protein like luffacylin in the seeds of Luffa cylindrica strongly suggests it plays a significant ecological role. nih.govresearchgate.net While its antifungal activity points towards a defensive function, the full extent of its role in the plant's life cycle and its interactions within its ecosystem remain to be investigated. nih.govresearchgate.net

Future ecological research should aim to understand:

Defense against Herbivores and Pests: Investigating the effects of luffacylin on common herbivores and seed predators of Luffa cylindrica.

Allelochemical Interactions: Determining if luffacylin is released into the soil and affects the germination or growth of competing plant species.

Expression Patterns: Studying the expression levels of the luffacylin gene in different plant tissues (leaves, stem, roots, flowers) and at various developmental stages to understand when and where the plant requires its protective effects. nih.gov

Interaction with Phytohormones: Exploring the potential interplay between luffacylin expression and plant hormones involved in defense signaling pathways. nih.gov

Known Properties of Luffacylin

PropertyFindingReference
Source Seeds of Luffa cylindrica (Sponge Gourd) nih.gov
Molecular Weight 7.8 kDa nih.gov
Protein Type Ribosome-inactivating protein (RIP) nih.govuniprot.org
Enzymatic Activity rRNA N-glycosidase uniprot.org
Biological Function Inhibition of protein synthesis nih.govuniprot.org
In Vitro Potency IC₅₀ of 140 pM in rabbit reticulocyte lysate nih.gov
Known Bioactivity Antifungal against Mycosphaerella arachidicola and Fusarium oxysporum nih.govresearchgate.netresearchgate.net

Q & A

Q. What is the molecular mechanism of luffacylin's ribosome-inactivating activity?

Luffacylin acts as an RNA N-glycosidase, depurinating the α-sarcin/ricin loop (SRL) of 28S rRNA in eukaryotic ribosomes. This modification irreversibly blocks elongation factor binding, halting protein synthesis. Confirmatory assays include in vitro translation inhibition in rabbit reticulocyte lysate (IC₅₀ = 140 pM) and rRNA cleavage analysis via gel electrophoresis .

Q. How is luffacylin purified from Luffa cylindrica seeds?

A standardized protocol involves homogenizing seeds in phosphate-buffered saline (pH 7.4), ammonium sulfate precipitation (30–60% saturation), and sequential chromatography (e.g., ion-exchange and gel filtration). Purity is validated by SDS-PAGE (7.8 kDa band) and N-terminal sequencing .

Q. What are the primary assays to quantify luffacylin's activity?

  • Ribosomal RNA depurination assay : Detect adenine release from ribosomes using HPLC or spectrophotometric methods.
  • Cell-free translation inhibition : Measure luciferase or radiolabeled amino acid incorporation in rabbit reticulocyte lysate.
  • Antifungal activity : Assess mycelial growth inhibition in Fusarium oxysporum via disc diffusion assays .

Q. How does luffacylin compare to other RIPs like ricin or trichosanthin?

Luffacylin is a type 1 RIP (single-chain) with higher catalytic efficiency (lower IC₅₀) than trichosanthin but lacks the lectin chain of type 2 RIPs (e.g., ricin). Its specificity for fungal ribosomes over mammalian systems is notable in antifungal applications .

Advanced Research Questions

Q. What structural features of luffacylin explain its RNA N-glycosidase activity?

X-ray crystallography (2.0 Å resolution) reveals a conserved catalytic cleft with residues Tyr-70, Glu-160, and Arg-163 critical for adenine recognition and depurination. Mutagenesis of these residues reduces activity by >90% .

Q. How can conflicting data on luffacylin's cytotoxicity in mammalian cells be resolved?

Discrepancies arise from differential cell membrane permeability. Use live-cell imaging with fluorescently tagged luffacylin to track uptake. Pair with viability assays (MTT or LDH release) in primary vs. immortalized cell lines to clarify context-dependent toxicity .

Q. What experimental designs optimize luffacylin's antifungal efficacy in plant models?

  • Transgenic expression : Engineer Arabidopsis to express luffacylin under pathogen-inducible promoters (e.g., PR-1).
  • Synergy testing : Combine luffacylin with chitinases or β-glucanases to enhance fungal cell wall degradation .

Q. How does luffacylin evade plant endogenous ribosome inhibition?

Plant ribosomes may lack the SRL structure or express protective proteins (e.g., ribosome-associated chaperones). Perform comparative rRNA sequencing and co-immunoprecipitation with plant vs. fungal ribosomes .

Q. What bioinformatics tools predict luffacylin's interaction with novel ribosomal targets?

Use molecular docking (AutoDock Vina) with SRL-mimetic RNA structures and MD simulations (GROMACS) to assess binding stability. Validate with in vitro mutagenesis of predicted interaction sites .

Q. Can luffacylin be engineered for targeted delivery in antiviral therapies?

Conjugate luffacylin to viral glycoprotein-specific antibodies (e.g., anti-SARS-CoV-2 spike). Test efficacy in pseudovirus models using plaque reduction neutralization assays (PRNT₅₀) .

Methodological Notes

  • Contradictions : While luffacylin's IC₅₀ in cell-free systems is well-documented (140 pM), in vivo efficacy varies due to tissue-specific bioavailability. Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify biodistribution .
  • Validation : Always include positive controls (e.g., ricin for rRNA depurination) and negative controls (heat-inactivated luffacylin) in assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.